Aqueous Solubility Advantage vs. Free-Amine Parent Compounds
The guanidine group on the phenyl-pyrrole scaffold was reported to confer higher aqueous solubility compared to compounds bearing a free amine at the analogous position. Belov et al. (2018) noted that guanidines 'showed higher aqueous solubility than compounds with a free amine' and further stated that the guanidine moiety 'presents the advantage of being water-soluble and consequently may improve the water solubility of the chemotype' [1]. Predicted aqueous solubility values at pH 7.4 for representative guanidine-based compounds in the same series ranged from 15.15 to 217.51 mg/mL, with compound 4 (a direct guanylation product) showing 72.88 mg/mL [1]. While solubility data for the specific 1-(5-amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine were not individually reported, the class-level evidence indicates that the guanidine substitution is a structural determinant of improved aqueous solubility relative to free-amine analogs [1].
| Evidence Dimension | Predicted aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Not individually reported; class-level solubility range for guanidine-modified NBD compounds: 15.15–217.51 mg/mL (predicted) [1]. |
| Comparator Or Baseline | Parent NBD-series compounds with free amine (individual solubility values not explicitly reported as a comparator dataset; qualitative statement of improvement). |
| Quantified Difference | Not quantified for the specific compound; class-level qualitative improvement documented. |
| Conditions | Predicted aqueous solubility at pH 7.4 (in silico). |
Why This Matters
Higher aqueous solubility directly impacts the feasibility of in vitro assay preparation, reduces the need for DMSO co-solvents that may confound cell-based readouts, and can influence procurement decisions when selecting among structurally related screening compounds.
- [1] Belov, D. S.; Curreli, F.; Kurkin, A. V.; Altieri, A.; Debnath, A. K. Guanidine-Containing Phenyl-Pyrrole Compounds as Probes for Generating HIV Entry Inhibitors Targeted to gp120. ChemistrySelect 2018, 3 (23), 6450–6453. View Source
